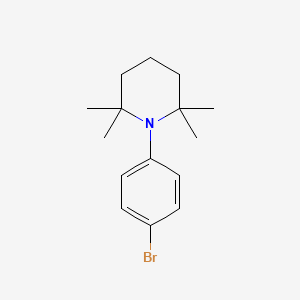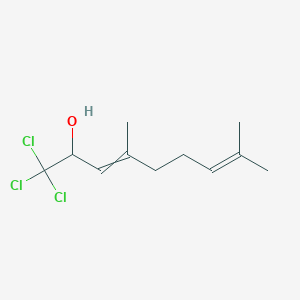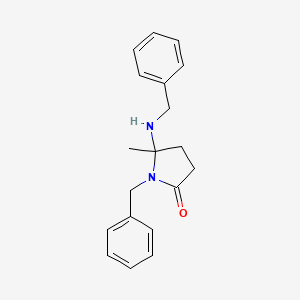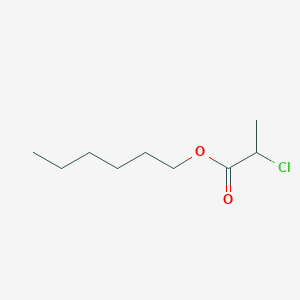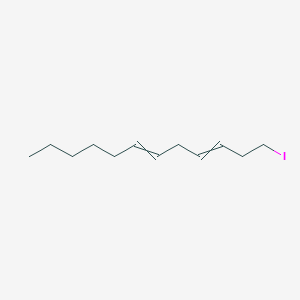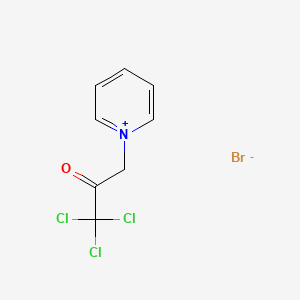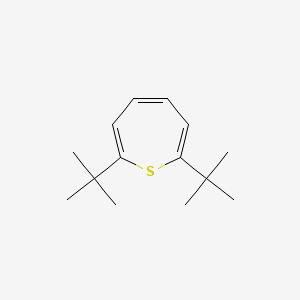
2,7-Di-tert-butylthiepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Di-tert-butylthiepin: is an organic compound with the molecular formula C14H22S . It belongs to the class of thiepins, which are seven-membered heterocyclic compounds containing sulfur. This compound is particularly notable for its thermal stability, which is attributed to the steric hindrance provided by the two tert-butyl groups at positions 2 and 7 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-di-tert-butylthiepin typically involves the reaction of 2,6-di-tert-butylthiopyrylium salt with appropriate reagents. The process includes several steps, such as the formation of intermediates and their subsequent transformation into the final product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,7-Di-tert-butylthiepin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unstable intermediates such as thiepin 1-oxide.
Substitution: Electrophilic substitution reactions at the sulfur atom can lead to the formation of rearranged aromatized compounds.
Bromination: Depending on the reaction conditions, bromination can yield either ring-contracted thiophene or thiopyran.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the [4 + 2] cycloaddition with tetracyanoethylene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Methyl iodide and silver tetrafluoroborate are often used in electrophilic substitution reactions.
Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination reactions.
Cycloaddition: Tetracyanoethylene is a common reagent for cycloaddition reactions.
Major Products Formed:
Oxidation: Thiepin 1-oxide.
Substitution: Aromatized compounds.
Bromination: Thiophene and thiopyran derivatives.
Cycloaddition: [4 + 2] adducts.
Scientific Research Applications
2,7-Di-tert-butylthiepin has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-di-tert-butylthiepin involves its interaction with various molecular targets and pathways. The steric hindrance provided by the tert-butyl groups influences its reactivity and stability. The compound’s electronic structure, as studied through photoelectron spectroscopy, reveals insights into its ionization and interaction with other molecules .
Comparison with Similar Compounds
Thiepin: The parent compound without tert-butyl groups.
2,7-Dimethylthiepin: A derivative with methyl groups instead of tert-butyl groups.
Thieno[3,4-d]thiepin: A fused ring system containing thiepin.
Comparison: 2,7-Di-tert-butylthiepin is unique due to its enhanced thermal stability, which is primarily attributed to the steric effects of the tert-butyl groups. This stability makes it a valuable compound for studying the properties of thiepins and their derivatives .
Properties
CAS No. |
83670-21-7 |
|---|---|
Molecular Formula |
C14H22S |
Molecular Weight |
222.39 g/mol |
IUPAC Name |
2,7-ditert-butylthiepine |
InChI |
InChI=1S/C14H22S/c1-13(2,3)11-9-7-8-10-12(15-11)14(4,5)6/h7-10H,1-6H3 |
InChI Key |
QJDZGLJXRXAYHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C(S1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
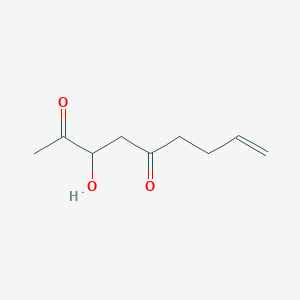
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
